Human VAP-1 Inhibitory Potency: 5-Phenethyl vs. Clinical Lead Compound 37b
In a head-to-head comparison within the same study, 5-phenethyl-1H-imidazol-2-amine exhibited a human VAP-1 IC50 of 100,000 nM, whereas the optimized clinical lead 37b achieved an IC50 of 0.019 μM (19 nM) [1][2]. This >5,000-fold difference in potency defines 5-phenethyl-1H-imidazol-2-amine as a low-affinity tool compound suitable for fragment-based screening or negative control applications, not as a therapeutic candidate.
| Evidence Dimension | Human VAP-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM |
| Comparator Or Baseline | Compound 37b (clinical lead): IC50 = 19 nM |
| Quantified Difference | 5,263-fold less potent |
| Conditions | Human VAP-1 expressed in CHO cells, [14C]-benzylamine substrate, 30 min preincubation, 1 hr measurement (scintillation spectrometry) |
Why This Matters
This quantitative potency gap ensures that researchers sourcing a weak VAP-1 binder or a negative control for assay validation will select 5-phenethyl-1H-imidazol-2-amine over potent leads like 37b.
- [1] Inoue T, Morita M, Tojo T, Nagashima A, Moritomo A, Miyake H. Bioorg Med Chem. 2013;21(13):3873-81. PubMed PMID: 23664164. View Source
- [2] ChEMBL. CHEMBL2392119. Human VAP-1 IC50: 100000 nM. Document CHEMBL2390878. View Source
